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Compound of Interest

Compound Name:
Nickel(II)

Trifluoromethanesulfonate

Cat. No.: B1311609 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for cross-coupling reactions

catalyzed by nickel(II) trifluoromethanesulfonate (Ni(OTf)2) and other nickel complexes. The

following sections cover C-C (cyanation), C-S (thiolation), and C-N (amination) bond formation,

with a focus on the use of aryl and vinyl triflates as electrophilic partners.

C-C Cross-Coupling: Cyanation of Aryl and Vinyl
Triflates
The cyanation of aryl and vinyl triflates is a valuable transformation for the synthesis of nitriles,

which are important intermediates in pharmaceuticals and agrochemicals. Nickel catalysis

offers a cost-effective and efficient alternative to traditional methods.

Data Summary: Ni(OTf)2 Catalyzed Cyanation
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Entry
Electrop
hile

Cyano
Source

Catalyst
System

Solvent
Temp
(°C)

Time (h)
Yield
(%)

1

4-

Biphenyl

yl triflate

Acetonitri

le

10 mol%

Ni(OTf)2,

10 mol%

dppp, 20

mol%

Zn(OTf)2

, 2 equiv.

Zn

CH3CN 100 60 >95

2

Vinyl

triflate

(Cyclohe

xenyl)

t-Butyl

isonitrile

8 mol%

Ni(OTf)2
MeCN 80 12 85

3

Vinyl

triflate

(Styrenyl)

t-Butyl

isonitrile

8 mol%

Ni(OTf)2
MeCN 80 12 72

dppp = 1,3-bis(diphenylphosphino)propane

Experimental Protocol: Ni(OTf)2-Catalyzed Cyanation of
Aryl Triflates with Acetonitrile[1]
This protocol describes the cyanation of an aryl triflate using acetonitrile as the cyanide source,

catalyzed by Ni(OTf)2.

Materials:

4-Biphenylyl trifluoromethanesulfonate

Nickel(II) trifluoromethanesulfonate (Ni(OTf)2)

1,3-Bis(diphenylphosphino)propane (dppp)

Zinc trifluoromethanesulfonate (Zn(OTf)2)
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Zinc dust

Acetonitrile (CH3CN), anhydrous

Nitrogen gas (N2)

Schlenk tube and standard Schlenk line equipment

Procedure:

To a flame-dried Schlenk tube under a nitrogen atmosphere, add 4-biphenylyl

trifluoromethanesulfonate (1.0 equiv), Ni(OTf)2 (0.1 equiv), dppp (0.1 equiv), Zn(OTf)2 (0.2

equiv), and Zn dust (2.0 equiv).

Add anhydrous acetonitrile (0.7 mL).

Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

Stir the reaction mixture for 60 hours.

After cooling to room temperature, the reaction mixture can be analyzed by GC-MS and

purified by column chromatography.

Experimental Protocol: Ni(OTf)2-Catalyzed Cyanation of
Vinyl Triflates with t-Butyl Isonitrile[2]
This protocol details the cyanation of a vinyl triflate using t-butyl isonitrile as the cyanide

source, catalyzed by Ni(OTf)2 without an external ligand.[1][2]

Materials:

Vinyl triflate (e.g., cyclohex-1-en-1-yl trifluoromethanesulfonate)

tert-Butyl isonitrile

Nickel(II) trifluoromethanesulfonate (Ni(OTf)2)

Dicyclohexylmethylamine (Cy2NMe)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.researchgate.net/publication/390665116_Nickel-Catalyzed_Cyanation_of_Vinyl_Triflates_with_Isonitrile_as_a_Nucleophilic_CN_Source
https://scholarsportal.info/ip-blocked/
https://www.benchchem.com/product/b1311609?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1311609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acetonitrile (MeCN), anhydrous

Nitrogen gas (N2)

Reaction vial with a screw cap

Procedure:

In a nitrogen-filled glovebox, add the vinyl triflate (0.1 mmol, 1.0 equiv), Ni(OTf)2 (0.008

mmol, 8 mol%), and anhydrous acetonitrile (1.0 mL) to a reaction vial equipped with a stir

bar.

Add tert-butyl isonitrile (0.13 mmol, 1.3 equiv) and dicyclohexylmethylamine (0.15 mmol, 1.5

equiv) to the vial.

Seal the vial with a screw cap and remove it from the glovebox.

Place the reaction vial in a preheated heating block at 80 °C and stir for 12 hours.

After cooling, the reaction mixture can be filtered through a short pad of silica gel and the

solvent removed under reduced pressure. The product can be purified by flash

chromatography.
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Reaction Setup

Reaction

Work-up and Purification

Flame-dried Schlenk tube under N2

Add Aryl/Vinyl Triflate,
Ni(OTf)2, Ligand (if any),

Base/Additive, and Solvent

Heat to specified temperature
(e.g., 80-100 °C)

Stir for specified time
(e.g., 12-60 h)

Cool to room temperature
and quench (if necessary)

Extract with organic solvent

Purify by column chromatography

Click to download full resolution via product page

General workflow for Ni(OTf)2 catalyzed cyanation.
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C-S Cross-Coupling: Thiolation of Aryl and Alkenyl
Triflates
The formation of C-S bonds is crucial in the synthesis of many pharmaceuticals and materials.

Nickel-catalyzed cross-coupling of aryl and alkenyl triflates with thiols provides a mild and

efficient route to thioethers. While direct protocols using Ni(OTf)2 are not readily available in

the provided search results, protocols using other air-stable nickel precatalysts with aryl triflates

are presented.

Data Summary: Nickel-Catalyzed C-S Cross-Coupling of
Aryl/Alkenyl Triflates

Entry
Electro
phile

Thiol

Cataly
st
Syste
m

Base
Solven
t

Temp Time
Yield
(%)

1
Aryl

Triflate

Alkyl

Thiol

5 mol%

(Xantph

os)Ni(o-

tolyl)Cl

KOAc THF rt
0.25-2

h
55-98

2
Alkenyl

Triflate

Alkyl

Thiol

5 mol%

(Xantph

os)Ni(o-

tolyl)Cl

KOAc THF rt
0.25-2

h
77-98

3

Stericall

y

Hindere

d Aryl

Triflate

Alkyl

Thiol

10

mol%

Ni(cod)

2 /

DPEph

os

KOAc THF rt 4 h High

Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene; DPEphos = Bis(2-

diphenylphosphinophenyl)ether
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Experimental Protocol: Nickel-Catalyzed C-S Cross-
Coupling of Aryl/Alkenyl Triflates with Alkyl Thiols[4]
This protocol describes a general and mild method for the thiolation of aryl and alkenyl triflates

using an air-stable nickel precatalyst.

Materials:

Aryl or Alkenyl Triflate

Alkyl Thiol

(Xantphos)Ni(o-tolyl)Cl

Potassium acetate (KOAc)

Tetrahydrofuran (THF), anhydrous

Nitrogen gas (N2)

Schlenk tube and standard Schlenk line equipment

Procedure:

To a flame-dried Schlenk tube under a nitrogen atmosphere, add the aryl/alkenyl triflate (1.0

mmol, 1.0 equiv), (Xantphos)Ni(o-tolyl)Cl (0.05 mmol, 5 mol%), and KOAc (1.5 mmol, 1.5

equiv).

Add the alkyl thiol (1.1 mmol, 1.1 equiv) followed by anhydrous THF (3 mL).

Stir the reaction mixture at room temperature for the specified time (typically 15 minutes to 2

hours), monitoring by TLC or GC-MS.

Upon completion, quench the reaction with brine and extract with an organic solvent (e.g.,

ethyl acetate).

Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
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Reagent Preparation

Reaction Conditions

Product Formation

Aryl Triflate

Inert Atmosphere (N2)

Amine Ni(OTf)2 + Ligand Base (e.g., NaOtBu) Anhydrous Solvent

Heating (e.g., 100 °C)

Vigorous Stirring

Aryl Amine Product Salt Byproducts

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Ni(OTf)2 Catalyzed
Cross-Coupling Reactions]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1311609#ni-otf-2-catalyzed-cross-coupling-reaction-
protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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